

Spectroscopic and Structural Elucidation of Saquayamycin A

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Compound of Interest		
Compound Name:	Saquayamycin A	
Cat. No.:	B15580544	Get Quote

Saquayamycin A is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides known for their cytotoxic and antibacterial activities.[1][2] These compounds are produced by Streptomyces species.[1][2][3] The core structure of saquayamycins is based on the aquayamycin aglycone, which is decorated with various sugar moieties.[1][2] **Saquayamycin A**, specifically, features a tetrasaccharide chain, and its structural determination relies on a combination of modern spectroscopic techniques.

Spectroscopic Data

The comprehensive analysis of **Saquayamycin A**'s structure is achieved through the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of **Saquayamycin A**.



Parameter	Value
Molecular Formula	C43H50O17
Ionization Mode	Electrospray Ionization (ESI)
Observed m/z	Data for specific adducts (e.g., [M+H]+, [M+Na]+) would be listed here, though not explicitly detailed for Saquayamycin A in the provided results. The molecular formula of a closely related analogue, Saquayamycin H (C43H49NO16), was established by HRESIMS.[1]

UV-Visible Spectroscopy

The UV-Vis spectrum provides information about the chromophore of the molecule, which is characteristic of the angucycline core.

Solvent	λmax (nm)
Methanol	218, 280, 330, 575 (for a related mzabimycin)

(Note: Specific \(\text{\text{max}} \) values for **Saquayamycin A** were not detailed in the search results. The provided values are for a related angucycline, mzabimycin B, to illustrate a typical spectrum).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and 2D correlation experiments (like COSY, HSQC, and HMBC), is the cornerstone for elucidating the complex structure of **Saquayamycin A**, including the stereochemistry and connectivity of the aglycone and the intricate sugar chain. While a complete, assigned data table for **Saquayamycin A** was not fully available in the search results, publications note that its NMR data has been reported and assigned, distinguishing it from other analogues like Saquayamycin B.[1][5]

(A representative table structure is provided below. Populating this would require the original publication with the full data assignment.)



¹H NMR Data (Representative)

Position	δΗ (ррт)	Multiplicity (J in Hz)
H-X		
H-Y		

¹³C NMR Data (Representative)

Position	δC (ppm)
C-X	
C-Y	

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following methodologies are representative of the protocols used for analyzing angucycline antibiotics like **Saquayamycin A**.

General Instrumentation

- NMR Spectra: Recorded on a Varian Vnmr 500 spectrometer, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1] Chemical shifts are typically referenced to the residual solvent signals.
- Mass Spectra: High-resolution electrospray ionization mass spectrometry (HRESIMS) is often performed on an Agilent LC/MSD TOF or a similar high-resolution instrument.[1]
- UV-Vis Spectra: Recorded on a Shimadzu UV-1800 or a comparable UV-Vis spectrophotometer.[1]

Sample Preparation For NMR analysis, the purified compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CD₃OD, DMSO-d₆, CD₃CN) in a 5 mm NMR tube.[4] For MS and UV-Vis, the sample is dissolved in a suitable spectroscopic grade solvent like methanol or acetonitrile.



NMR Data Acquisition Standard pulse programs are used to acquire 1D (¹H, ¹³C) and 2D spectra. Key 2D experiments include:

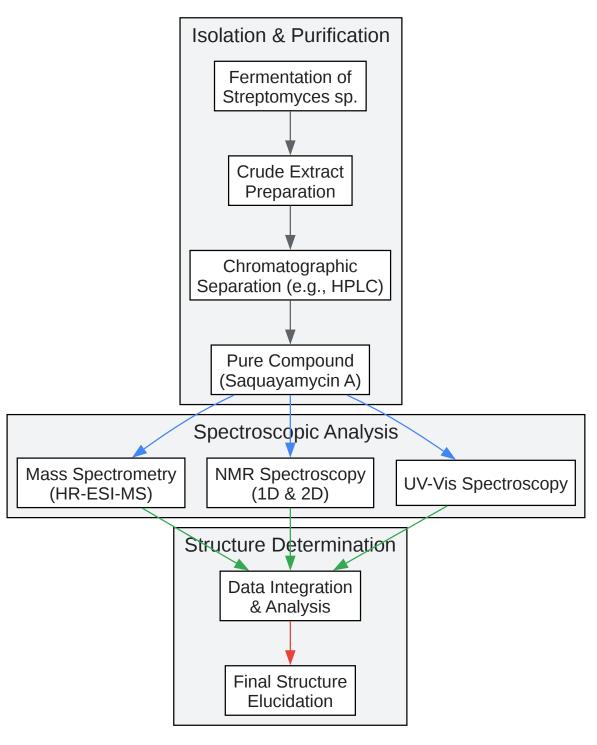
- ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
 correlations between protons and carbons, which is critical for connecting different structural
 fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualization of Workflow

The process of discovering and characterizing a natural product like **Saquayamycin A** follows a structured workflow from microbial culture to final structure elucidation.



Workflow for Natural Product Structure Elucidation



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Caption: General workflow for the isolation and structural analysis of **Saquayamycin A**.



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